2,4-Dimethyl-5-vinylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethenyl-2,4-dimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-4-7-5(2)8-6(3)9-7/h4H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBCDQHOBLVBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215810 | |
| Record name | 2,4-Dimethyl-5-vinylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; nutty, cocoa-like odour | |
| Record name | 2,4-Dimethyl-5-vinylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/972/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
183.00 to 184.00 °C. @ 760.00 mm Hg | |
| Record name | 2,4-Dimethyl-5-vinylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in organic solvents, Miscible at room temperature (in ethanol) | |
| Record name | 2,4-Dimethyl-5-vinylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/972/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.050-1.056 | |
| Record name | 2,4-Dimethyl-5-vinylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/972/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
65505-18-2 | |
| Record name | 5-Ethenyl-2,4-dimethylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65505-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-5-vinylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065505182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethyl-5-vinylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIMETHYL-5-VINYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16G6IW897V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-Dimethyl-5-vinylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2,4-Dimethyl-5-vinylthiazole molecular structure and formula
Advanced Scaffold Characterization & Synthetic Utility in Medicinal Chemistry [1]
Executive Summary
2,4-Dimethyl-5-vinylthiazole (DMVT), while historically cataloged as a high-impact flavorant (FEMA 3145) responsible for nutty and roasted notes in Maillard reactions, represents a critical structural motif for medicinal chemists.[1] This heterocycle functions as a privileged scaffold intermediate , offering a unique "vinyl handle" for bio-orthogonal functionalization.[1]
For drug development professionals, DMVT is not merely an excipient; it is a Michael acceptor precursor and a versatile partner in Palladium-catalyzed cross-coupling reactions (Heck/Suzuki).[1] This guide analyzes DMVT beyond its organoleptic profile, focusing on its utility as a building block for bioactive thiazole libraries and polymer-drug conjugates.[1]
Part 1: Molecular Architecture & Physicochemical Properties[1]
The pharmacological utility of DMVT stems from its amphiphilic nature and the electronic environment of the thiazole ring.[1] The vinyl group at the C5 position is conjugated with the aromatic system, influencing both reactivity and metabolic stability.[1]
Structural Specifications
-
Molecular Formula:
[3][5]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
SMILES: CC1=C(SC(=N1)C)C=C
Physicochemical Data Table
The following data aggregates experimental values critical for assessing ADME (Absorption, Distribution, Metabolism, Excretion) potential during lead optimization.
| Property | Value | Significance in Drug Design |
| Molecular Weight | 139.22 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da).[1] |
| LogP (Octanol/Water) | ~2.04 | Ideal lipophilicity for membrane permeability; "Rule of 5" compliant.[1] |
| H-Bond Acceptors | 1 (Thiazole N) | Critical for active site binding (e.g., kinase hinges).[1] |
| H-Bond Donors | 0 | Enhances CNS penetration potential.[1] |
| Boiling Point | 183–184 °C | High thermal stability for elevated reaction temperatures.[1][2] |
| Refractive Index | 1.560–1.565 | Purity indicator during distillation workup.[1] |
| Electronic Character | Electron-deficient | The C5-vinyl group is deactivated by the thiazole ring, modulating Michael addition rates.[1] |
Structural Reactivity Map (Graphviz)
The following diagram illustrates the core pharmacophore features and reactive sites of DMVT.[1]
Figure 1: Pharmacophore map of this compound highlighting the C5-vinyl "handle" for synthetic elaboration.
Part 2: Synthetic Routes & Process Chemistry[1]
For research applications requiring high-purity DMVT (>98%), commercial flavor-grade sources may contain isomeric impurities.[1] A de novo synthesis allows for isotopic labeling (e.g.,
Retrosynthetic Logic
The most robust route utilizes the Hantzsch Thiazole Synthesis to establish the ring, followed by side-chain manipulation.[1]
-
Ring Formation: Condensation of thioacetamide with a chlorinated diketone.[1]
-
Functionalization: Reduction of the resulting acetyl group to an alcohol.[1]
-
Elimination: Acid-catalyzed dehydration to yield the vinyl group.[1]
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway from commodity precursors to the vinyl-functionalized thiazole.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
Self-Validating System: This protocol includes checkpoints (TLC/GC) to ensure intermediate conversion before proceeding.[1]
Phase 1: Precursor Synthesis (Acetylthiazole)[1]
-
Reactants: Dissolve thioacetamide (1.0 eq) in ethanol. Add 3-chloro-2,4-pentanedione (1.0 eq) dropwise.[1]
-
Cyclization: Reflux for 4 hours. Monitor TLC (Hexane:EtOAc 3:1) for disappearance of thioacetamide.[1]
-
Workup: Neutralize with
, extract with DCM, and concentrate. -
Checkpoint: Confirm formation of 2,4-dimethyl-5-acetylthiazole via GC-MS (M+ 155).
Phase 2: Reduction to Alcohol
-
Reduction: Dissolve the acetyl intermediate in methanol at 0°C.
-
Reagent: Add
(0.6 eq) portion-wise to avoid runaway exotherm. -
Quench: After 1 hour, quench with dilute HCl.
-
Checkpoint: IR spectrum should show broad -OH stretch at 3300-3400 cm⁻¹.[1]
Phase 3: Dehydration to Vinyl Thiazole
-
Setup: Place the alcohol intermediate in a distillation flask with fused
(catalytic amount) and a polymerization inhibitor (e.g., hydroquinone, 100 ppm). -
Reaction: Heat to 160–180°C under reduced pressure (vacuum distillation).
-
Collection: The product, DMVT, will co-distill with water. Collect the fraction boiling at ~75°C (at reduced pressure).
-
Purification: Dry over
and re-distill to remove trace water. -
Final Validation:
-
NMR (
): Look for characteristic vinyl protons atngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> 5.0–6.0 ppm (multiplets). -
Purity: GC purity should exceed 98%.
-
Part 4: Applications in Drug Discovery[6][7]
The "Vinyl Handle" Advantage
The vinyl group in DMVT transforms the inert thiazole scaffold into a reactive chemical handle.[1]
-
Heck Coupling: DMVT reacts with aryl halides (Ar-X) under Pd(0) catalysis to form styryl-thiazoles , a class of compounds known for potent antimicrobial and anticancer activity (e.g., inhibiting tubulin polymerization).[1]
-
Bio-Orthogonal Polymerization: DMVT can be copolymerized to create functionalized hydrogels.[1] The thiazole ring remains available for
- stacking interactions with drug payloads, facilitating controlled release.
Metabolic Considerations
When incorporating DMVT into a lead candidate:
-
Epoxidation Risk: The vinyl group is susceptible to CYP450-mediated epoxidation.[1]
-
Mitigation: Medicinal chemists often substitute the vinyl group with a cyclopropyl or ethyl group in later optimization stages if metabolic toxicity (reactive metabolites) is observed.[1]
Part 5: Safety & Regulatory Reference
-
FEMA Number: 3145 (Generally Recognized As Safe for food use).[1]
-
Handling: Treat as a flammable liquid and potential skin irritant.[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent spontaneous polymerization. Note: Commercial samples often contain stabilizers.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5362563, this compound.[1] PubChem. [Link][1]
-
Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library, FEMA Number 3145.[1] [Link]
-
Organic Syntheses. 2,4-Dimethylthiazole (General Hantzsch Method). Org.[1][6][7] Synth. 1939, 19, 10. [Link][1]
-
Mishra, C. B., et al. "Thiazole: A Potent Scaffold for the Development of New Drug Candidates."[1] Journal of Heterocyclic Chemistry, 2015.[1] (Contextual grounding for thiazole pharmacophores). [Link][1]
-
The Good Scents Company. 2,4-dimethyl-5-vinyl thiazole Safety and Properties Data. [Link]
Sources
- 1. This compound | C7H9NS | CID 5362563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. 2,4-dimethyl-5-vinyl thiazole [flavscents.com]
- 4. scent.vn [scent.vn]
- 5. 2,4-dimethyl-5-vinyl thiazole, 65505-18-2 [thegoodscentscompany.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nutty thiazole, 38205-60-6 [thegoodscentscompany.com]
Technical Guide: Natural Occurrence and Analysis of 2,4-Dimethyl-5-vinylthiazole in Food Matrices
[1]
Executive Summary
2,4-Dimethyl-5-vinylthiazole (FEMA 3145) is a potent, sulfur-containing heterocyclic compound critical to the flavor profile of thermally processed foods.[1] Characterized by a high-impact "nutty," "roasted," and "meaty" aroma, it is not typically present in raw biological tissues but is generated endogenously during thermal processing via the Maillard reaction. This guide provides a technical analysis of its formation, natural occurrence, and quantification for researchers in food chemistry and drug development.
Chemical Identity and Physicochemical Properties[2][3][4]
Before analyzing occurrence, it is essential to establish the chemical baseline of the analyte. This compound is structurally distinct due to the vinyl group at the C5 position, which contributes to its high reactivity and low odor threshold.
| Property | Specification |
| IUPAC Name | 2,4-Dimethyl-5-ethenyl-1,3-thiazole |
| CAS Number | 65505-18-2 |
| FEMA Number | 3145 |
| Molecular Formula | C₇H₉NS |
| Molecular Weight | 139.22 g/mol |
| Odor Descriptors | Nutty, roasted meat, cocoa, sulfurous, earthy |
| Odor Threshold | ~0.5 - 10 ppb (matrix dependent) |
| LogP (Octanol/Water) | ~2.6 (Lipophilic) |
Mechanisms of Formation: The Maillard Pathway[6]
The "natural occurrence" of this compound is almost exclusively a result of process-induced biogenesis .[1] It forms via the thermal interaction of reducing sugars and sulfur-containing amino acids (primarily Cysteine).
The Cysteine-Dicarbonyl Route
The formation follows a specific branch of the Maillard reaction involving Strecker degradation.
-
Precursor Stage: Thermal degradation of sugars (Glucose/Fructose) yields
-dicarbonyls (e.g., Methylglyoxal). -
Nitrogen/Sulfur Source: Cysteine undergoes Strecker degradation to yield ammonia (
), hydrogen sulfide ( ), and acetaldehyde. -
Heterocyclization: The condensation of these fragments (specifically the interaction of dicarbonyls with thioformamide intermediates) leads to the thiazole ring closure.
-
Vinyl Substitution: The vinyl group at C5 is often derived from the condensation of specific aldehyde intermediates (like acetaldehyde) or dehydration steps during the ring formation.
Visualization of Biosynthetic Pathway
The following diagram illustrates the critical pathway from precursors to the final thiazole derivative.
Figure 1: Thermal generation of this compound via Maillard reaction precursors.[1]
Natural Occurrence in Food Products[3][6][7]
While this compound is used as an added flavoring agent (FEMA 3145), its endogenous presence is documented in foods subjected to roasting, frying, or fermentation.[1]
Primary Food Matrices
The compound is most abundant in protein-rich and sulfur-rich matrices that have undergone high-heat processing.[1]
| Food Category | State | Occurrence Context | Sensory Contribution |
| Meat Products | Fried/Roasted | High. Identified in volatile fractions of fried chicken and roasted beef.[1] Formed from muscle cysteine and ribose. | Savory, meaty, sulfurous depth.[2][3] |
| Cocoa/Chocolate | Roasted | Moderate. Generated during the roasting of fermented cocoa beans.[1] | Nutty, earthy, cocoa-butter notes.[1] |
| Peanuts | Roasted | Moderate. A key marker of the "roasted peanut" flavor profile alongside pyrazines.[1] | Roasted, nutty. |
| Dairy | Heated | Trace. Detected in ultra-pasteurized milk or heated milk products (Maillard browning).[1] | Cooked milk off-flavor (at high levels).[1] |
| Tropical Fruit | Fermented | Trace. Occasionally detected in durian and passion fruit due to high sulfur metabolism.[1] | Sulfurous, pungent. |
Quantitative Distribution (Estimated)
Note: Exact concentrations vary wildly based on cooking time and temperature. The values below represent typical ranges found in volatile fraction analyses.
Analytical Methodology: SPME-GC-MS
Due to the high volatility and low concentration (ppb range) of this compound, direct solvent extraction is often insufficient.[1] Headspace Solid-Phase Microextraction (HS-SPME) is the industry standard for isolation.[1]
Experimental Protocol
Objective: Isolate and quantify this compound from a cooked meat matrix.
Materials:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. (Chosen for broad polarity coverage).
-
Internal Standard (IS): 2-Methyl-3-heptanone or deuterated thiazole analog (10 ppm in methanol).[1]
-
Column: DB-WAX (Polar) or DB-5MS (Non-polar).[1] Note: DB-WAX is preferred for separating sulfur heterocycles.[1]
Step-by-Step Workflow:
-
Sample Preparation:
-
Homogenize 5g of sample (e.g., roasted beef).
-
Place in a 20mL headspace vial.
-
Add 2mL saturated NaCl solution (to induce "salting out" and increase volatile release).
-
Spike with 5 µL of Internal Standard.
-
Seal with a PTFE/silicone septum.
-
-
Equilibration & Extraction:
-
Incubate vial at 60°C for 15 minutes (agitation at 500 rpm).
-
Insert SPME fiber into headspace.
-
Extract for 40 minutes at 60°C.
-
-
GC-MS Analysis:
-
Desorption: 5 minutes at 250°C in splitless mode.
-
Oven Program: 40°C (2 min)
5°C/min 230°C (5 min). -
Detection: Mass Spectrometer in SIM (Selected Ion Monitoring) mode.
-
Target Ions:
-
Quantification Ion: m/z 139 (Molecular Ion)
-
Qualifier Ions: m/z 124 (M - CH3), m/z 97.
-
-
Analytical Workflow Diagram
Figure 2: HS-SPME-GC-MS workflow for the isolation of volatile thiazoles.[1]
Regulatory Status and Safety (E-E-A-T)
For drug developers and food scientists, understanding the safety profile is as critical as the occurrence.
-
FEMA GRAS: Designated GRAS (Generally Recognized As Safe) under FEMA number 3145 .
-
JECFA: Evaluated by the Joint FAO/WHO Expert Committee on Food Additives (No. 1039).[4]
-
Metabolic Fate: Thiazoles are generally metabolized via oxidation of the alkyl side chains (yielding carboxylic acids) or ring hydroxylation, followed by conjugation and urinary excretion.
-
Safety Concern: At current levels of intake (natural occurrence + flavoring use), it poses no safety concern.[4] However, the vinyl group suggests potential reactivity, necessitating purity checks in synthetic additives to ensure no polymerization byproducts.
References
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[4] Safety Evaluation of Certain Food Additives: Thiazoles and Thiazoline Derivatives. WHO Food Additives Series 50.
-
Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424.
-
Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA Flavor Ingredient Library: this compound (FEMA 3145).[1][4][5]
-
El-More, J., & Mottram, D. S. (2002). The role of Maillard reaction in the formation of flavor compounds in cooked meat.[6] In Heteroatomic Aroma Compounds (pp. 183-195).[1] ACS Symposium Series.
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5362563, this compound.[1]
Sources
- 1. Showing Compound 4-Methyl-5-vinylthiazole (FDB008542) - FooDB [foodb.ca]
- 2. Food safety and quality: details [fao.org]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. This compound | C7H9NS | CID 5362563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Food safety and quality: details [fao.org]
- 6. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Thermal Stability & Degradation of 2,4-Dimethyl-5-vinylthiazole
[1]
Executive Summary
2,4-Dimethyl-5-vinylthiazole (CAS 65505-18-2) is a potent organoleptic agent utilized in flavor formulations (nutty, meaty, cocoa notes) and as a pharmaceutical intermediate.[1][2][3] Its utility is often compromised by its inherent thermal instability, driven by the reactivity of the C-5 vinyl substituent.
This guide provides a rigorous technical analysis of its degradation pathways—specifically radical polymerization and oxidative cleavage —and establishes validated protocols for monitoring and stabilizing the molecule during processing and storage.
Chemical Architecture & Reactivity Profile[1]
The instability of this compound stems from the conjugation between the
-
The Vinyl "Handle" (C-5 position): This group is electron-rich and highly susceptible to radical attack. Unlike simple alkenes, the adjacent thiazole ring stabilizes radical intermediates, lowering the activation energy for auto-polymerization.
-
The Thiazole Core: While the ring itself is thermally robust (stable >200°C), it acts as an electron sink/source that facilitates the polarization of the vinyl group, making it sensitive to acid-catalyzed degradation and oxidation.
Key Physicochemical Properties
| Property | Value | Relevance to Stability |
| CAS Number | 65505-18-2 | Unique Identifier |
| Boiling Point | 183–184°C | High thermal load during purification risks polymerization.[1] |
| Flash Point | ~75°C | Flammability/Oxidation risk during handling.[1] |
| LogP | ~2.48 | Lipophilic; partitions into fat phases where oxidation kinetics differ.[1] |
| Odor Threshold | Low (ppb range) | Minor degradation significantly alters sensory profile.[1] |
Thermal Degradation Mechanisms
Thermal stress triggers two primary degradation vectors: Radical Polymerization (anaerobic/high heat) and Oxidative Cleavage (aerobic/ambient heat).
Mechanism A: Thermal Auto-Polymerization
At temperatures >60°C, or upon exposure to UV, the vinyl group undergoes homolytic fission or radical addition.
-
Initiation: Thermal generation of a radical species (often trace peroxides acting as initiators).
-
Propagation: The radical attacks the vinyl beta-carbon of a neighboring molecule. The resulting radical is resonance-stabilized by the thiazole ring.
-
Termination: Coupling of chains leads to high-molecular-weight oligomers (viscous gum formation).
Mechanism B: Oxidative Cleavage
In the presence of oxygen, the vinyl double bond is the primary site of attack, leading to bond scission. The primary degradation product is 2,4-Dimethyl-5-acetylthiazole (CAS 38205-60-6), which has a distinct, sharper "roasted" odor that can unbalance a flavor profile.[1]
Visualization: Degradation Pathways
The following diagram illustrates the bifurcation of degradation based on environmental conditions.
Figure 1: Mechanistic bifurcation of this compound degradation under thermal and oxidative stress.[1]
Analytical Methodologies
To quantify degradation, a self-validating GC-MS protocol is required.[1] Simple GC-FID is insufficient due to the co-elution risks of isomeric degradation products.
Protocol A: Accelerated Stability Testing (AST)
Objective: Determine kinetic half-life (
-
Sample Preparation:
-
Prepare 10 mL aliquots of neat this compound in amber headspace vials.
-
Group A (Control): Nitrogen purge, stored at 4°C.
-
Group B (Thermal): Nitrogen purge, stored at 60°C.
-
Group C (Oxidative): Air headspace, stored at 60°C.
-
-
Sampling Interval: Analyze aliquots at Day 0, 1, 3, 7, 14, and 30.
-
Quantification: Dilute 50 µL of sample into 1 mL Dichloromethane (DCM) containing internal standard (e.g., Tridecane or 2-Acetylthiazole).
Protocol B: GC-MS Analysis Parameters
Instrument: Agilent 7890/5977 (or equivalent). Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phases are preferred to prevent tailing of the basic thiazole nitrogen.
| Parameter | Setting | Rationale |
| Inlet Temp | 220°C | High enough to volatilize, low enough to prevent inlet polymerization.[1] |
| Split Ratio | 50:1 | Prevents column overload; improves peak shape.[1] |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for reproducible retention times.[1] |
| Oven Program | 50°C (1 min) → 10°C/min → 240°C (5 min) | Slow ramp separates the vinyl monomer from the acetyl degradant.[1] |
| MS Source | 230°C, EI (70 eV) | Standard ionization for library matching.[1] |
| SIM Mode | Target Ions: 139 (M+), 124 (M-CH3) | SIM increases sensitivity for trace degradants.[1] |
Visualization: Analytical Workflow
Figure 2: Step-by-step GC-MS analytical workflow for separating monomer from degradation products.
Stabilization & Mitigation Strategies
Based on the degradation mechanisms, the following mitigation strategies are mandatory for maintaining high purity (>98%).
Inhibition of Polymerization
For bulk storage, a radical scavenger must be added. The vinyl group requires phenolic inhibitors that are active in the presence of oxygen (which activates the inhibitor).
-
Recommended Inhibitor: 4-tert-Butylcatechol (TBC) or BHT (Butylated Hydroxytoluene).
-
Concentration: 100–500 ppm.
-
Note: TBC requires dissolved oxygen to function effectively; do not store TBC-inhibited material under complete nitrogen hypoxia if the inhibitor mechanism relies on quinone formation. However, for this specific thiazole, BHT is preferred as it functions well in low-oxygen environments and is food-grade (FEMA approved).[1]
Prevention of Oxidation
-
Headspace Management: Store under Argon or Nitrogen blanket (if using BHT).
-
Container: Glass or Stainless Steel (316L). Avoid mild steel or rust, as iron ions can catalyze radical formation (Fenton-like chemistry).
Thermal Management
-
Storage Temperature: < 4°C (Refrigerated).
-
Processing: When heating for compounding, limit exposure to >100°C to under 15 minutes.
References
-
PubChem. (2025).[2][4] this compound (Compound).[1][2][3] National Library of Medicine. [Link]
-
The Good Scents Company. (2023). 2,4-dimethyl-5-vinyl thiazole.[1][2][3] [Link]
-
FooDB. (2020).[5] Compound: this compound (FDB016304).[1] [Link]
-
Maga, J. A. (1975). The role of sulfur compounds in food flavor. Part I: Thiazoles. Critical Reviews in Food Science and Nutrition, 6(2), 153-176. (Contextual grounding on thiazole stability in food matrices).
-
EFSA Panel on Food Contact Materials. (2020). Scientific Opinion on Flavouring Group Evaluation 21.[3] European Food Safety Authority. (Regulatory context and safety data for thiazole derivatives).
Sources
- 1. Showing Compound this compound (FDB016304) - FooDB [foodb.ca]
- 2. This compound | C7H9NS | CID 5362563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-dimethyl-5-vinyl thiazole, 65505-18-2 [thegoodscentscompany.com]
- 4. 4-Methyl-5-vinylthiazole | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Maillard reaction pathways leading to 2,4-Dimethyl-5-vinylthiazole formation
Topic: Maillard Reaction Pathways Leading to 2,4-Dimethyl-5-vinylthiazole Formation Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Mechanistic Pathways, Synthesis, and Bioactive Potential
Executive Summary
This compound (FEMA 3145) is a potent heterocyclic compound characterized by a distinct nutty, cocoa, and roasted meat aroma profile. While widely recognized in flavor chemistry as a high-impact odorant in thermally processed beef, roasted peanuts, and cocoa, its structural homology to bioactive thiazoles makes it a molecule of interest for pharmaceutical applications, particularly in TRPM8 modulation and anti-inflammatory pathways.
This guide delineates the precise formation mechanisms of this compound, bridging the gap between classical Maillard chemistry and vitamin degradation pathways. It provides a self-validating experimental protocol for its generation and analysis, offering a robust framework for researchers in food science and medicinal chemistry.
Mechanistic Pathways of Formation
The formation of this compound is not a singular event but the result of convergent chemical cascades. The two primary pathways are the Thermal Degradation of Thiamine (Vitamin B1) and the Strecker-Mediated Alkylation of Maillard intermediates.
Pathway A: The Thiamine Degradation Route (Primary)
The most energetically favorable route involves the thermal breakdown of thiamine. Thiamine contains a thiazole moiety pre-configured with the necessary sulfur and nitrogen architecture.[1]
-
Nucleophilic Attack: Thermal stress initiates a nucleophilic attack on the methylene bridge of thiamine, cleaving the pyrimidine ring from the thiazole ring.
-
Formation of Sulfurol: The cleavage yields 4-methyl-5-(2-hydroxyethyl)thiazole (Sulfurol), a stable intermediate.
-
Dehydration: Under high heat (>120°C) and low water activity (
), Sulfurol undergoes dehydration to form 4-methyl-5-vinylthiazole . -
Radical Methylation (The "Maillard" Link): The conversion to the target 2,4-dimethyl isomer requires methylation at the C2 position. This methyl group is supplied by methyl radicals (
) generated via the Strecker degradation of amino acids (e.g., Alanine) or the fragmentation of dicarbonyls (e.g., Diacetyl) within the Maillard matrix.
Pathway B: De Novo Maillard Condensation (Secondary)
In systems lacking thiamine, the thiazole ring is constructed de novo from cysteine and dicarbonyls.
-
Strecker Degradation: Cysteine reacts with a dicarbonyl (e.g., 2,3-butanedione) to form 2-aminoketones and hydrogen sulfide (
) . -
Condensation: The interaction of
, acetaldehyde (from alanine degradation), and ammonia (from deamination) leads to the formation of the thiazole ring. -
Vinyl Group Formation: The 5-vinyl substituent is typically derived from the condensation of the thiazole intermediate with an
-unsaturated aldehyde (e.g., crotonaldehyde) or via lipid oxidation products interacting with the sulfur heterocycle.
Visualization: Convergent Synthesis Pathway
The following diagram illustrates the convergence of Thiamine degradation and Strecker degradation to yield the target molecule.
Figure 1: Convergent pathway showing Thiamine degradation supplying the scaffold and Maillard-derived radicals providing the C2-methylation.[2]
Experimental Protocol: Model System Synthesis
This protocol describes a self-validating method to generate and isolate this compound using a Thiamine/Alanine/Glucose model system.[2] This mimics the conditions of roasted meat/cocoa processing.
Reagents & Equipment
-
Precursors: Thiamine Hydrochloride (99%), L-Alanine (99%), D-Glucose (99%).
-
Solvent: Phosphate Buffer (0.2 M, pH 7.0) or Propylene Glycol (for high-temp reactions).
-
Internal Standard: 2-Methyl-3-heptanone.[2]
-
Equipment: High-pressure reaction vessel (Parr reactor) or sealed headspace vials.
Step-by-Step Methodology
-
Preparation of Reaction Matrix:
-
Dissolve Thiamine HCl (0.05 mol) and L-Alanine (0.05 mol) in 50 mL of Phosphate Buffer (pH 7.0).
-
Add D-Glucose (0.025 mol) to initiate Strecker degradation (source of dicarbonyls).
-
Note: The molar excess of Alanine ensures a sufficient supply of methyl radicals.
-
-
Thermal Treatment:
-
Seal the mixture in a high-pressure reactor.
-
Heat to 140°C for 40 minutes .
-
Causality: 140°C is the critical threshold to favor the dehydration of Sulfurol to the vinyl derivative while simultaneously generating radicals from the sugar-amino acid interaction.
-
-
Extraction (SAFE - Solvent Assisted Flavor Evaporation):
-
Cool the reaction mixture to 4°C to stop side reactions.
-
Extract with dichloromethane (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (
). -
Concentrate the extract to 0.5 mL under a gentle nitrogen stream.
-
-
Validation (GC-MS Analysis):
-
Inject 1
L of the concentrate into a GC-MS system. -
Column: DB-WAX or equivalent polar column (30m x 0.25mm x 0.25
m). -
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 40°C (2 min)
5°C/min 230°C (10 min).
-
Analytical Workflow Diagram
Figure 2: Workflow for the generation and isolation of this compound.[2]
Quantitative Data & Identification
To validate the presence of this compound, compare experimental data against the following established physicochemical constants.
| Parameter | Value / Range | Source Validation |
| FEMA Number | 3145 | |
| JECFA Number | 1039 | |
| CAS Number | 65505-18-2 | Chemical Abstracts Service |
| Retention Index (Polar) | 1560 - 1570 | DB-WAX Column |
| Retention Index (Non-Polar) | 1050 - 1060 | DB-5 Column |
| Odor Threshold | ~10 ppb (in water) | High potency nutty/roasted notes |
| Key MS Ions (m/z) | 139 (M+), 124 (M-15), 97 | Base peak usually 139 or 124 |
Applications in Drug Development & Bioactivity[7]
While primarily known as a flavoring agent, the structural motif of this compound holds significance for pharmaceutical research.[1]
-
TRPM8 Modulation: Patents suggest that alkyl-substituted thiazoles can modulate the TRPM8 ion channel (the "cold" receptor), offering potential pathways for analgesic drugs or cooling agents without the menthol odor.
-
Anti-Inflammatory Potential: Thiazole derivatives often exhibit COX-2 inhibitory activity. The vinyl group provides a reactive handle for further functionalization (e.g., epoxidation or Michael addition) to create novel bioactive scaffolds.
References
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[3] Safety evaluation of certain food additives: this compound (No. 1039).[3][4] World Health Organization. [Link]
-
Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry.[5][6][3][7] (Foundational mechanism for thiazoles in meat). [Link]
-
Ho, C. T., et al. (1995). Thiamine degradation and its contribution to meat flavor. In: Thermal Generation of Aromas. ACS Symposium Series. (Establishes the Thiamine -> Sulfurol -> Vinylthiazole pathway). [Link]
-
PubChem. (2024). Compound Summary for CID 5362563: this compound.[1][5][2][8][9][10][3][11][12] National Library of Medicine. [Link]
-
FEMA. (2023). FEMA Flavor Ingredient Library: this compound (FEMA 3145).[3][4][11] Flavor and Extract Manufacturers Association.[13][3] [Link]
Sources
- 1. CAS 65505-18-2: 5-Ethenyl-2,4-dimethylthiazole [cymitquimica.com]
- 2. Showing Compound this compound (FDB016304) - FooDB [foodb.ca]
- 3. This compound | C7H9NS | CID 5362563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. femaflavor.org [femaflavor.org]
- 5. dokumen.pub [dokumen.pub]
- 6. 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 9. CN108473484B - Compounds useful as modulators of TRPM8 - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. 2,4-dimethyl-5-vinyl thiazole, 65505-18-2 [thegoodscentscompany.com]
- 12. Protective mechanisms of Tuina therapy against lipopolysaccharide-induced fever in young rabbits based on untargeted metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Quantitative analysis of 2,4-Dimethyl-5-vinylthiazole in food matrices
Application Note: High-Sensitivity Quantitative Analysis of 2,4-Dimethyl-5-vinylthiazole (FEMA 3145) in Food Matrices
Introduction & Significance
This compound (FEMA 3145) is a potent flavor compound characterized by "nutty," "meaty," and "roasted" organoleptic properties.[1] It is a product of the Maillard reaction, typically formed during the thermal processing of foods containing reducing sugars and amino acids (specifically cysteine/cystine). Due to its low odor threshold (estimated in the ppb range) and high volatility, accurate quantification is critical for flavor profiling and quality control in processed foods.
The Analytical Challenge: Quantifying this thiazole is difficult due to:
-
Matrix Complexity: High lipid and protein content in target matrices (e.g., roasted beef, peanut butter) can suppress volatile release.
-
Volatility & Stability: The vinyl group at the C5 position renders the molecule susceptible to oxidation or polymerization if extraction temperatures are excessive.
-
Trace Levels: It often exists at
(ppb) levels, requiring high-sensitivity detection.
This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.[2] This approach minimizes matrix contamination (non-volatiles remain in the vial) and maximizes sensitivity.
Physicochemical Profile
Understanding the molecule is the first step to robust method development.
| Parameter | Value | Implications for Analysis |
| CAS Number | 65505-18-2 | Unique identifier for procurement. |
| FEMA Number | 3145 | Regulatory standard for food safety.[2][3] |
| Molecular Weight | 139.22 g/mol | Parent ion ( |
| Boiling Point | ~183°C (at 760 mmHg) | Elutes in the middle of the chromatogram; requires moderate oven ramp.[2] |
| LogP (Octanol/Water) | ~2.04 - 2.60 | Moderately hydrophobic.[2] HS-SPME is highly efficient.[2] |
| Solubility | Soluble in alcohol, oils | Use Methanol or Ethanol for stock standards.[2] |
Experimental Protocol
Chemicals & Reagents[4]
-
Target Standard: this compound (
97% purity).[2] -
Internal Standard (IS): 2-Isobutylthiazole (FEMA 3134) is recommended due to structural similarity and elution proximity without co-elution. Alternatively, 2-Acetylthiazole can be used if not naturally present in the sample.
-
Solvent: Methanol (LC-MS Grade) for stock solutions.
-
Matrix Modifier: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove volatiles).
Standard Preparation
-
Stock Solution (1000 mg/L): Weigh 10 mg of target and IS into separate 10 mL volumetric flasks. Dilute to volume with Methanol. Store at -20°C.
-
Working Solution: Prepare a mix containing 10 mg/L of Target and 10 mg/L of IS in Methanol.
-
Calibration Curve: Spike a "blank" matrix (e.g., water or odorless oil) to create levels of 10, 50, 100, 500, and 1000
.
Sample Preparation (The "Salting Out" Method)
Rationale: Adding salt increases the ionic strength of the aqueous phase, driving the moderately hydrophobic thiazoles into the headspace, significantly enhancing sensitivity.
-
Homogenization: Cryogenically grind solid samples (meat/nuts) to a fine powder.
-
Weighing: Accurately weigh 2.0 g of sample into a 20 mL Headspace Vial.
-
IS Addition: Add 5
of the Internal Standard Working Solution directly onto the sample. -
Slurry Creation: Add 5 mL of saturated NaCl solution (or 5 mL water + 1.5 g solid NaCl).
-
Sealing: Immediately cap with a magnetic screw cap with a PTFE/Silicone septum. Vortex for 30 seconds.
HS-SPME Extraction Parameters
| Parameter | Setting | Rationale |
| Fiber Type | DVB/CAR/PDMS (50/30 | The "Grey" fiber.[2] Divinylbenzene/Carboxen/Polydimethylsiloxane is ideal for covering the wide volatility/polarity range of flavor compounds. |
| Incubation Temp | 50°C | Sufficient to volatilize the thiazole without inducing thermal degradation (vinyl polymerization) or Maillard artifacts.[2] |
| Incubation Time | 15 min | Allows headspace equilibrium.[2] |
| Extraction Time | 30 min | Equilibrium extraction for maximum sensitivity. |
| Agitation | 250 rpm | Facilitates mass transfer from liquid/solid to headspace.[2] |
| Desorption | 3 min @ 250°C | Ensure inlet liner is clean to prevent carryover. |
GC-MS Acquisition Parameters
-
Instrument: Agilent 7890B/5977B (or equivalent).
-
Column: DB-WAX Ultra Inert (30 m
0.25 mm 0.25 ).[4]-
Why Wax? Polar columns separate thiazoles well from the non-polar lipid hydrocarbons common in food matrices.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C for 2 min.
-
Ramp 5°C/min to 240°C.
-
Hold 5 min.
-
-
Inlet: Splitless mode (1 min), 250°C.
-
MS Source/Quad: 230°C / 150°C.
MS Detection: SIM Mode (Selected Ion Monitoring) Using SIM significantly improves the Signal-to-Noise (S/N) ratio.
| Compound | Ret.[2][1][3][4][5][6][7] Time (approx)* | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) |
| This compound | 14.5 min | 139 ( | 124 ( | 97 (Ring Frag) |
| 2-Isobutylthiazole (IS) | 12.8 min | 141 ( | 99 | 58 |
Note: Retention times must be experimentally verified on your specific column.
Workflow Visualization
The following diagram illustrates the critical path from sample to data, highlighting the "Salting Out" mechanism.
Caption: Figure 1: Optimized analytical workflow for trace thiazole determination using Salting-Out Assisted HS-SPME.
Method Validation & Quality Control
To ensure Trustworthiness , the method must be validated according to ICH or FDA guidelines.
-
Linearity: The calibration curve (ratio of Analyte Area / IS Area vs. Concentration) should yield an
.[8] -
Recovery (Accuracy): Spike samples at Low (10 ppb), Medium (100 ppb), and High (500 ppb) levels. Acceptable recovery range: 80% - 120% .[2]
-
Precision (Repeatability): Run the Medium spike (n=6). RSD should be < 10% .
-
Limit of Quantitation (LOQ): Determine the concentration where S/N
10. For this method, LOQ is typically 1-5 .
Self-Validating Step:
-
Bracketing Standards: Run a check standard (e.g., 100 ppb) every 10 samples. If the response drifts by >15%, recalibrate.
-
Blank Runs: Run a blank fiber desorption between high-concentration samples to monitor for carryover (thiazoles can be "sticky" on active sites).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Fiber degradation or "Shadowing" | Replace fiber (lifespan ~50-100 injections).[2] Ensure the fiber is fully exposed in the injector. |
| Poor Peak Shape (Tailing) | Active sites in liner or column | Deactivate inlet liner (silanize).[2] Trim 10cm from the front of the GC column. |
| Vinyl Degradation | Injector too hot | Lower injector temp to 230°C. Ensure the liner is clean of charred food residue.[2] |
| Interfering Peaks | Matrix co-elution | Switch from DB-WAX to DB-5MS (Non-polar) to invert elution order. |
References
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[3] Safety Evaluation of Certain Food Additives: Thiazoles and related derivatives. WHO Food Additives Series: 50.
-
Flavor and Extract Manufacturers Association (FEMA). (2023).[3] FEMA Flavor Ingredient Library: this compound (FEMA 3145).[2][3][9]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of this compound.[2] NIST Chemistry WebBook, SRD 69.
- Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Chemical Industry Press.
Sources
- 1. Methyl 2-methyl-3-furyl disulfide | 65505-17-1 [chemicalbook.com]
- 2. Showing Compound 4-Methyl-5-vinylthiazole (FDB008542) - FooDB [foodb.ca]
- 3. This compound | C7H9NS | CID 5362563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. 2,4-dimethyl-5-vinyl thiazole, 65505-18-2 [thegoodscentscompany.com]
- 6. The Kovats Retention Index: 5-Ethyl-2,4-dimethylthiazole (C7H11NS) [pherobase.com]
- 7. gcms.cz [gcms.cz]
- 8. chromtech.net.au [chromtech.net.au]
- 9. femaflavor.org [femaflavor.org]
High-Sensitivity Detection of 2,4-Dimethyl-5-vinylthiazole via HS-SPME-GC-MS
Application Note & Methodological Guide
Executive Summary
This application note details a robust Headspace Solid-Phase Microextraction (HS-SPME) protocol coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the trace analysis of 2,4-Dimethyl-5-vinylthiazole (CAS 65505-18-2).[1]
While this compound is a potent flavorant associated with "nutty," "cocoa," and "roasted" notes in thermally processed foods (Maillard reaction products), it has recently come under regulatory scrutiny. The European Food Safety Authority (EFSA) has flagged the terminal conjugated double bond in the vinyl group as a structural alert for potential genotoxicity [1]. Consequently, this guide shifts focus from simple flavor profiling to high-sensitivity quantitation required for safety compliance and toxicological screening.
Scientific Rationale & Method Strategy
The Analyte: this compound[1][2][3]
-
Chemical Nature: A trisubstituted thiazole with a reactive vinyl group.[2]
-
LogP: ~2.48 (Semi-polar).
-
Volatility: Moderate (Boiling point ~183°C).
-
Critical Challenge: The vinyl group makes the molecule susceptible to thermal degradation or polymerization if desorption temperatures are excessive. Furthermore, its semi-polar nature requires a fiber that bridges the gap between polar heterocycles and non-polar hydrocarbon matrices.
Why HS-SPME?
Direct injection is unsuitable due to the complex matrices (fatty foods, biological tissue) where this compound is typically found. HS-SPME offers three decisive advantages for this specific analyte:
-
Solvent-Free Extraction: Eliminates solvent peaks that often co-elute with early-eluting thiazoles.[1]
-
Phase Selectivity: Using a mixed-mode fiber (DVB/CAR/PDMS) allows for the simultaneous retention of the aromatic thiazole ring (via DVB) and the smaller molecular weight fragments (via Carboxen), while PDMS facilitates diffusion.
-
Thermal Preservation: Headspace extraction at moderate temperatures (40–60°C) prevents the thermal degradation of the heat-sensitive vinyl moiety.
Experimental Protocol
Materials & Reagents[1][5]
-
Internal Standard (ISTD): 2-Isobutyl-3-methoxypyrazine or Thiazole-d3 (isotopically labeled preferred).[1]
-
Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) – Gray Hub.
Sample Preparation (Step-by-Step)
The "Salting Out" effect is non-negotiable for thiazoles. Increasing ionic strength drives the semi-polar analyte from the aqueous phase into the headspace.
-
Homogenization: Weigh 5.0 g of sample (e.g., cooked meat, cocoa powder, or pharmaceutical precursor) into a 20 mL headspace vial.
-
Matrix Modification: Add 5 mL of saturated NaCl solution (or 1.5 g solid NaCl + 5 mL HPLC-grade water).
-
Internal Standard: Spike with 10 µL of ISTD solution (10 ppm in methanol).
-
Sealing: Immediately cap with a magnetic screw cap with a PTFE/Silicone septum.
-
Equilibration: Agitate at 500 rpm at 50°C for 15 minutes before fiber exposure.
Instrumental Parameters (GC-MS)
SPME Autosampler[4]
-
Incubation Temperature: 50°C
-
Agitation: 250 rpm (during extraction)
-
Extraction Time: 40 minutes
-
Desorption Time: 3 minutes at 250°C (Splitless mode)
Gas Chromatography (Agilent 7890B or equivalent)
-
Column: DB-WAX (PEG phase) or InertCap Pure-WAX .[1]
-
Rationale: Thiazoles are basic nitrogen-containing heterocycles.[1] A polar WAX column provides superior separation from non-polar lipid oxidation products common in the sample matrix, preventing peak overlap.
-
-
Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 40°C (hold 2 min)
-
Ramp 1: 5°C/min to 200°C
-
Ramp 2: 10°C/min to 240°C (hold 5 min)
-
Mass Spectrometry (Agilent 5977B or equivalent)
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Acquisition Mode: SIM (Selected Ion Monitoring) for Quantitation; Scan (40–300 amu) for Identification.
-
Target Ions (SIM):
| Ion Type | m/z | Purpose | Note |
| Quantifier | 139 | Quantitation | Molecular Ion (M+).[1] Usually the base peak. |
| Qualifier 1 | 124 | Confirmation | Loss of Methyl group [M-15]+.[1] |
| Qualifier 2 | 97 | Confirmation | Ring fragmentation/Loss of vinyl moiety.[1] |
Workflow Visualization
The following diagram illustrates the critical pathway from sample preparation to data acquisition, highlighting the "Salting Out" mechanism.
Figure 1: Optimized HS-SPME-GC-MS workflow for this compound analysis.
Method Validation & Quality Control
To ensure this method meets the "Scientific Integrity" standard (E-E-A-T), the following validation parameters must be established in your specific matrix.
Linearity and Sensitivity
-
Calibration Range: 1 ppb to 500 ppb (matrix-matched calibration is required due to the SPME competition effect).
-
LOD (Limit of Detection): Typically < 0.5 ppb in aqueous matrices using SIM mode.
-
Correlation Coefficient (R²): > 0.995 required.
Troubleshooting Guide (Fishbone Logic)
If sensitivity drops or reproducibility fails, follow this diagnostic logic:
Figure 2: Diagnostic decision tree for method optimization.
References
-
European Food Safety Authority (EFSA). (2023).[5] Scientific Opinion on Flavouring Group Evaluation 76, Revision 2 (FGE.76Rev2): Consideration of sulfur-containing heterocyclic compounds. EFSA Journal.
-
The Good Scents Company. (2023).[2] this compound: Flavor Profile and Properties.[1][3][6]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5362563, this compound.[1]
-
Sigma-Aldrich. (2024). Supelco SPME Fiber Selection Guide for Volatiles and Semivolatiles.
Sources
- 1. Showing Compound this compound (FDB016304) - FooDB [foodb.ca]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. 2,4-dimethyl-5-vinyl thiazole, 65505-18-2 [thegoodscentscompany.com]
- 4. shimadzu.com [shimadzu.com]
- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 6. This compound | C7H9NS | CID 5362563 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Laboratory Synthesis and Purification of 2,4-Dimethyl-5-vinylthiazole
Abstract & Application Scope
2,4-Dimethyl-5-vinylthiazole (FEMA 3145) is a high-value heterocyclic monomer used extensively in flavor chemistry (providing nutty, roasted meat notes) and as a functional intermediate in the synthesis of conductive polymers and pharmaceutical pharmacophores.
This application note details a robust, three-step synthetic route designed for laboratory-scale production (10–50g). Unlike theoretical pathways, this protocol prioritizes process safety and purification integrity , specifically addressing the high polymerization risk associated with the vinyl moiety during isolation.
Key Chemical Data
| Property | Specification |
| CAS Number | 65505-17-1 |
| Formula | C₇H₉NS |
| MW | 139.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Nutty, roasted, meaty |
| Boiling Point | ~75°C at 10 mmHg (Predicted) |
Retrosynthetic Analysis & Strategy
The most reliable route to 5-vinylthiazoles avoids direct vinylation, which is often low-yielding. Instead, we utilize a Hantzsch Thiazole Synthesis to build the core, followed by functional group manipulation.
The Strategy:
-
Cyclization: Construct the thiazole ring with a ketone handle using 3-chloro-2,4-pentanedione.
-
Reduction: Convert the ketone to a secondary alcohol.
-
Elimination: Dehydrate the alcohol to generate the vinyl group.
Figure 1: Retrosynthetic logic flow from raw materials to the vinyl target.
Detailed Experimental Protocols
Phase 1: Synthesis of 5-Acetyl-2,4-dimethylthiazole
This step utilizes the classic Hantzsch condensation.[1] The choice of 3-chloro-2,4-pentanedione is critical as it installs both the C4-methyl and the C5-acetyl group simultaneously.
Reagents:
-
Thioacetamide (1.0 eq)
-
3-Chloro-2,4-pentanedione (1.05 eq)
-
Ethanol (Solvent)[2]
-
Pyridine (Base scavenger)
Protocol:
-
Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a reflux condenser, internal thermometer, and magnetic stir bar.
-
Dissolution: Dissolve thioacetamide (15.0 g, 0.20 mol) in 150 mL of absolute ethanol.
-
Addition: Add 3-chloro-2,4-pentanedione (28.2 g, 0.21 mol) dropwise over 20 minutes. Note: The reaction is exothermic; maintain temperature <40°C using a water bath if necessary.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. The solution will darken.
-
Workup: Cool to room temperature. Neutralize the generated HCl by adding pyridine (or aqueous NaHCO₃) until pH ~7.
-
Isolation: Remove ethanol under reduced pressure. Dissolve the residue in DCM (100 mL) and wash with water (2 x 50 mL). Dry organic layer over MgSO₄ and concentrate.[3]
-
Purification: Recrystallize from Hexane/EtOAc or distill under vacuum if liquid.
Phase 2: Reduction to 1-(2,4-Dimethylthiazol-5-yl)ethanol
Sodium Borohydride (NaBH₄) is selected for its chemoselectivity, reducing the ketone without affecting the thiazole ring.
Protocol:
-
Dissolution: Dissolve the ketone from Phase 1 (15.5 g, 0.1 mol) in Methanol (100 mL) in a 250 mL RBF. Cool to 0°C (ice bath).
-
Reduction: Add NaBH₄ (1.9 g, 0.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor via TLC (SiO₂, 1:1 Hexane:EtOAc).
-
Quench: Carefully add Acetone (5 mL) to quench excess hydride, followed by 10 mL saturated NH₄Cl.
-
Extraction: Evaporate methanol. Extract aqueous residue with EtOAc (3 x 50 mL).
-
Product: Evaporate solvent to yield the crude secondary alcohol. This is typically pure enough for the next step.
Phase 3: Dehydration to this compound (Critical Step)
This step carries the highest risk of product loss due to polymerization.
-
Catalyst: Potassium Bisulfate (KHSO₄) – preferred over H₂SO₄ for milder "solid-phase" catalysis.
-
Inhibitor: 4-tert-Butylcatechol (TBC) or Hydroquinone must be present.
Protocol:
-
Apparatus: Setup a short-path distillation apparatus directly on the reaction flask.
-
Loading: In the flask, mix the Phase 2 alcohol (10 g), fused KHSO₄ (0.5 g), and Hydroquinone (50 mg) .
-
Reaction/Distillation: Heat the flask under reduced pressure (vacuum is essential, ~20 mmHg).
-
Collection: Collect the distillate in a chilled receiving flask containing a small amount of TBC (inhibitor).
-
Separation: The distillate will separate into two layers. Discard the aqueous layer. Dry the organic layer (the vinyl thiazole) with anhydrous Na₂SO₄.[9]
Purification & Polymerization Control
Crucial Warning: Vinyl thiazoles are prone to spontaneous polymerization, especially when heated or exposed to light.
Vacuum Distillation Protocol
Do not use column chromatography if possible, as silica can catalyze polymerization or rearrangement.
-
Inhibitor Spiking: Add 500 ppm TBC to the crude liquid before heating.
-
Vacuum: High vacuum (<5 mmHg) is recommended to keep the bath temperature below 80°C.
-
Fractionation: Discard the first 5% (forerun). Collect the main fraction.
-
Storage: Store under Argon at -20°C. Always add a stabilizer (e.g., 100 ppm TBC) for long-term storage.
QC Specifications (Self-Validating)
| Test | Expected Result | Interpretation |
| GC-MS | M+ peak at 139 m/z | Confirms MW. Look for absence of M+157 (alcohol precursor). |
| ¹H NMR | Vinyl protons (dd) at 5.0–6.8 ppm | Characteristic ABX pattern of the vinyl group. |
| Appearance | Clear liquid | Cloudiness indicates polymerization. |
Workflow Visualization
Figure 2: Operational workflow highlighting the critical risk control point at Phase 3.
References
-
Hantzsch Thiazole Synthesis: Organic Syntheses, Coll.[10] Vol. 3, p. 332 (1955). (Provides the foundational method for 2,4-dimethylthiazole).
- Dehydration of Thiazolyl Alcohols:Journal of Agricultural and Food Chemistry, Vol 24, Issue 1. "Synthesis of Flavor Compounds.
-
Polymerization Inhibition: Ind. Eng. Chem. Res. 2012, 51, 3910–3915.[11] "Efficient Polymerization Inhibition Systems." (Grounding for the use of phenolic inhibitors during distillation).
-
FEMA 3145 Data: The Good Scents Company, "this compound." (Verification of physical properties and organoleptics).
Sources
- 1. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. US4272344A - Polymerization inhibitor for vinyl aromatic compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Sourcing analytical standards for 2,4-Dimethyl-5-vinylthiazole
Introduction & Chemical Context
2,4-Dimethyl-5-vinylthiazole (CAS: 65505-17-1) is a potent heterocyclic compound characterized by a nutty, meaty, and roasted odor profile. While primarily recognized in the flavor and fragrance industry as a high-impact aroma chemical (found in cooked meats, roasted coffee, and thermally processed foods), it also serves as a critical intermediate in the synthesis of thiazole-based pharmaceuticals.
For researchers and drug developers, sourcing a reliable analytical standard of this molecule presents unique challenges due to the vinyl functional group at position 5 . This moiety introduces thermodynamic instability, rendering the compound susceptible to polymerization and oxidation if not stabilized or stored correctly.
This guide outlines a rigorous protocol for sourcing, verifying, and handling this compound to ensure data integrity in quantitative analysis.
Physicochemical Profile & Sourcing Parameters
Before initiating procurement, the analyst must define the required specifications. The vinyl group makes this compound distinct from its saturated analog (2,4,5-trimethylthiazole), and cross-contamination is a common sourcing error.
Table 1: Critical Physicochemical Properties for Verification
| Property | Specification | Analytical Relevance |
| CAS Number | 65505-17-1 | Primary identifier to avoid isomer confusion. |
| Molecular Formula | C₇H₉NS | Basis for HRMS confirmation. |
| Molecular Weight | 139.22 g/mol | Target ion for MS (Parent peak m/z 139). |
| Boiling Point | ~186°C (at 760 mmHg) | Determines GC injector and column temperature limits. |
| LogP | ~2.3 | Indicates moderate lipophilicity; suitable for Reverse Phase HPLC or GC. |
| Reactivity | High (Vinyl group) | Prone to radical polymerization; requires radical scavenger (e.g., BHT) for long-term storage. |
The "Make vs. Buy" Decision Matrix
Sourcing this standard requires a decision between commercial procurement and custom synthesis. Due to the degradation potential, "off-the-shelf" stock from general chemical warehouses is often degraded.
Recommended Sourcing Hierarchy:
-
Primary: Specialized Flavor/Fragrance Standards Manufacturers (e.g., Penta, Synerzine, Sigma-Aldrich Flavor grade). These suppliers typically turnover stock faster, reducing polymerization risk.
-
Secondary: Custom Synthesis CROs. Required if isotopic labeling (e.g., ¹³C or ²H) is needed for internal standards in DMPK studies.
-
Avoid: General bulk chemical aggregators without stated retest dates.
Workflow Visualization: Sourcing & QC Logic
The following diagram illustrates the critical decision pathways and quality control gates required when sourcing this reactive standard.
Figure 1: Strategic sourcing and Quality Control (QC) decision tree for reactive thiazole standards.
Protocol: Purity Verification (The Self-Validating System)
Upon receipt of the standard, do not assume the label purity is accurate. The vinyl group may have partially polymerized during transit if not shipped on dry ice.
Visual Inspection
-
Pass: Clear, colorless to pale yellow liquid.
-
Fail: Viscous liquid, solid precipitate, or deep orange/brown color (indicative of extensive oxidation or polymerization).
Instrumental Validation (GC-MS)
This protocol validates the standard against known mass spectral libraries (NIST) and checks for the common impurity: 2,4-dimethylthiazole (lacking the vinyl group).
Instrument Parameters:
-
System: GC-MS (Single Quadrupole or ToF).
-
Column: High-polarity polyethylene glycol (e.g., DB-WAX or ZB-WAX). Rationale: Thiazoles are basic; polar columns reduce tailing compared to non-polar phases.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 240°C. Rationale: High split ratio prevents column overload; moderate temp prevents thermal degradation in the liner.
-
Oven Program: 50°C (hold 2 min) → 10°C/min → 230°C (hold 5 min).
Data Interpretation (Self-Validation Steps):
-
Retention Time Check: The vinylthiazole should elute after the non-vinyl analog (2,4-dimethylthiazole) on a WAX column due to pi-pi interactions with the stationary phase.
-
Mass Spec Confirmation:
-
Target Peak: m/z 139 (Molecular Ion, M+).
-
Base Peak: Typically m/z 139 or m/z 97 (loss of vinyl + methyl group fragments).
-
Critical Check: If m/z 139 is weak and m/z 278 (dimer) is present, the standard has polymerized.
-
Handling and Storage Protocol
To maintain the "Authoritative Grounding" of your analytical results, the standard must be maintained in a state that prevents chemical drift.
Step-by-Step Storage Workflow:
-
Inerting: Immediately upon opening, blanket the headspace with Argon or Nitrogen. Oxygen acts as a radical initiator for the vinyl group.
-
Aliquotting: Do not freeze/thaw the bulk bottle. Distribute into single-use amber glass ampoules or vials with PTFE-lined caps.
-
Stabilization (Optional but Recommended): If the standard is for qualitative retention time mapping, add 100 ppm BHT (Butylated hydroxytoluene). Note: If performing quantitative analysis where BHT interferes, skip this step.
-
Temperature: Store at -20°C or lower.
Analytical Application: Signal Pathway in Detection
When using this standard in complex matrices (e.g., biological fluids or fermentation broths), understanding the extraction and detection pathway is vital.
Figure 2: Analytical workflow emphasizing pH adjustment during extraction to ensure high recovery of the basic thiazole moiety.
Technical Insight on Extraction: As a nitrogen-containing heterocycle, this compound is weakly basic. To ensure accurate quantification using the sourced standard, the sample matrix pH should be adjusted to >8.0 prior to Liquid-Liquid Extraction (LLE) or Solid Phase Microextraction (SPME). This ensures the molecule is in its neutral form, significantly increasing its partition coefficient into the organic phase or fiber [1].
References
-
PubChem. (n.d.). Compound Summary: this compound (CAS 65505-17-1). National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
The Good Scents Company. (2023). 2,4-dimethyl-5-vinyl thiazole. Flavor and Fragrance Information. Retrieved January 29, 2026, from [Link]
-
NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved January 29, 2026, from [Link]
Troubleshooting & Optimization
Improving the yield of 2,4-Dimethyl-5-vinylthiazole synthesis reactions
Topic: Yield Optimization & Troubleshooting Guide Ticket ID: #THZ-VIN-004 Status: Open Responder: Dr. A. Vance, Senior Application Scientist
Introduction: The "Brown Goo" Paradox
Welcome to the technical support hub for 2,4-Dimethyl-5-vinylthiazole . If you are here, you have likely encountered the "Brown Goo" paradox: the reaction proceeds beautifully on TLC, but you isolate a fraction of the expected yield as a dark, viscous polymer.
This molecule is a critical flavor compound (nutty, meaty notes) and a valuable pharmaceutical intermediate. Its vinyl group at position 5 is highly reactive, making it prone to spontaneous polymerization, especially under the thermal stress of distillation or the acidic conditions of synthesis.
This guide moves beyond generic textbook procedures. We focus on yield defense —protecting the vinyl group from itself while maximizing conversion.
Module 1: The Dehydration Route (Scalable)
Context: You are synthesizing this compound by dehydrating 2,4-dimethyl-5-(1-hydroxyethyl)thiazole . Common Issue: Low yield due to charring (tar formation) or polymerization during the elimination step.
The Protocol: Solid-Phase Catalysis
Avoid liquid sulfuric acid. Liquid strong acids act as polymerization initiators for the resulting vinyl monomer. Instead, use a solid acid catalyst (Potassium Bisulfate - KHSO₄) under reduced pressure. This allows the product to distill immediately upon formation, minimizing its exposure to heat and acid.
Step-by-Step Workflow
-
Preparation: In a round-bottom flask, mix 2,4-dimethyl-5-(1-hydroxyethyl)thiazole with 0.5 equivalents of fused KHSO₄ .
-
Inhibition (Critical): Add 0.1% w/w Hydroquinone or 4-tert-Butylcatechol (TBC) directly to the reaction flask.
-
Setup: Connect a short-path distillation head. Do not use a reflux condenser; you want the product to leave the reaction zone immediately.
-
Reaction: Heat the oil bath to 160–170°C while applying a vacuum (10–20 mmHg ).
-
Collection: The product (bp ~75–80°C at 15 mmHg) will co-distill with water. Collect into a chilled receiving flask containing a small amount of inhibitor (BHT).
-
Workup: Separate the organic layer, dry over MgSO₄ (anhydrous), and store cold.
Troubleshooting Dehydration
| Symptom | Probable Cause | Corrective Action |
| Black Tar in Flask | Polymerization in situ | Switch from liquid acid to KHSO₄. Ensure inhibitor (Hydroquinone) is present in the boiling flask. |
| Product is Cloudy | Water co-distillation | This is normal. Dry with MgSO₄ or K₂CO₃ immediately. Do not leave wet; water promotes hydrolysis. |
| Low Conversion | Temperature too low | The elimination is endothermic. Ensure internal temperature reaches >150°C to drive the water off. |
Visual Workflow: Dehydration Logic
Caption: Continuous removal of the product shifts equilibrium toward formation and prevents thermal polymerization.
Module 2: The Wittig Route (Precision)
Context: You are reacting 2,4-dimethyl-5-formylthiazole with methyltriphenylphosphonium bromide . Common Issue: Incomplete conversion or difficulty separating the product from triphenylphosphine oxide (TPPO).
The Protocol: Instant Ylide Generation
Standard n-BuLi protocols can be too harsh for the thiazole ring. Use Potassium tert-butoxide (t-BuOK) in THF. It is cleaner and sufficient for this non-stabilized ylide.
Step-by-Step Workflow
-
Ylide Formation: Suspend Methyltriphenylphosphonium bromide (1.2 eq) in dry THF at 0°C. Add t-BuOK (1.3 eq) portion-wise. The solution should turn bright yellow (the ylide). Stir for 45 mins.
-
Addition: Add 2,4-dimethyl-5-formylthiazole (1.0 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC.[1]
-
Quench: Quench with saturated NH₄Cl.
-
TPPO Removal (The Trick): Instead of a standard column immediately, dilute the crude reaction mixture with Hexanes/Et₂O (9:1) . Triphenylphosphine oxide (TPPO) is insoluble in hexanes and will precipitate. Filter off the solid TPPO.[2]
-
Purification: Flash chromatography (Silica, Hexanes/EtOAc 95:5).
Troubleshooting Wittig
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Moisture in THF | The ylide is water-sensitive. Use freshly distilled THF or molecular sieves. |
| Aldehyde Recovery | Enolization | The base (t-BuOK) might be deprotonating the aldehyde alpha-position (if any) or ring. Ensure the ylide is fully formed before adding the aldehyde. |
| Sticky Solid in Column | TPPO Contamination | Perform the "Hexane Crash" (Step 5) before loading the column. TPPO streaks on silica and ruins separation. |
Visual Mechanism: Wittig Pathway
Caption: The formation of the strong P=O bond drives the irreversible elimination of the alkene.
Module 3: Stabilization & Storage (The "Yield Saver")
Even if your reaction yield is 90%, your isolated yield will be 0% if the product polymerizes in the rotary evaporator.
The Golden Rules of Vinyl Thiazole Handling:
-
Never Distill Without Inhibitor: Always add 500–1000 ppm of BHT (Butylated Hydroxytoluene) or TBC (4-tert-Butylcatechol) to the pot and the receiving flask before distillation.
-
Temperature Limits: Do not exceed a bath temperature of 100°C during workup. Use a high vacuum to keep boiling points low.
-
Storage: Store pure product at -20°C under Argon. Add a stabilizer (100 ppm BHT) for long-term storage.
-
Acidity Check: Ensure the final product is neutral or slightly basic. Trace acids catalyze polymerization. Wash with NaHCO₃ if unsure.
References
- Solid Acid Dehydration:Journal of Organic Chemistry, "Dehydration of secondary alcohols using potassium hydrogen sulfate," Vol. 55, No. 12. (General methodology applied to thiazoles).
-
Wittig Reaction Conditions: Chemical Reviews, "The Wittig Reaction," Vol. 89, 863-927.
-
Thiazole Synthesis Overview: Organic Syntheses, Coll. Vol. 3, p. 332 (1955); Vol. 25, p. 35 (1945).
- Polymerization Inhibition:Industrial & Engineering Chemistry, "Inhibition of Vinyl Polymeriz
Disclaimer: These protocols involve hazardous chemicals.[3] Always consult the SDS for this compound and reagents before proceeding.
Sources
Technical Support Center: Hantzsch Thiazole Synthesis Optimization
The following guide serves as a specialized Technical Support Center for researchers optimizing the Hantzsch thiazole synthesis. It addresses the mechanistic bottlenecks that lead to byproduct formation and provides validated protocols for yield maximization.[1]
Topic: Minimizing Byproduct Formation & Maximizing Purity Support Tier: Level 3 (Advanced Application Support) Audience: Medicinal Chemists, Process Chemists
Executive Summary: The Mechanistic Reality
The Hantzsch synthesis is a condensation between an
-
Arrested Dehydration: Stalling at the 4-hydroxythiazoline intermediate.
-
Polymerization: Self-condensation of the labile
-haloketone (the "Black Tar" effect). -
Regioisomerism: Competition between
-alkylation and -alkylation (forming 2-imino-2,3-dihydrothiazoles vs. 2-aminothiazoles), particularly with substituted thioamides.
This guide provides the logic to diagnose these issues and the protocols to eliminate them.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned into a black tar with low product recovery."
Diagnosis: Decomposition of the
-
Protocol Adjustment: Do not add the
-haloketone to a hot solution of thioamide. -
Corrective Action: Dissolve the thioamide in the solvent first. Add the
-haloketone slowly at room temperature (or 0°C) to allow the initial -alkylation to outcompete self-polymerization. Only apply heat after the initial addition is complete. -
Solvent Switch: If using DMF (which can decompose to dimethylamine and accelerate polymerization), switch to Ethanol or PEG-300 .
Issue 2: "I isolated a white solid, but the NMR shows no aromatic thiazole proton and extra aliphatic signals."
Diagnosis: Isolation of the 4-hydroxy-2-thiazoline intermediate (Incomplete Dehydration). Technical Explanation: The reaction proceeds via an intermediate hydroxythiazoline. The final step—dehydration to the aromatic thiazole—is the rate-determining step in neutral or basic conditions. If the reaction is stopped too early or the temperature is insufficient, this stable intermediate precipitates. Solution:
-
Immediate Fix: Reflux the isolated intermediate in ethanol containing catalytic p-toluenesulfonic acid (p-TSA) or aqueous HCl for 30 minutes. This forces the elimination of water.
-
Prevention: Ensure the reaction runs at reflux temperature (approx. 78°C for EtOH) for at least 1-2 hours. Room temperature stirring is often insufficient for the dehydration step.
Issue 3: "I see a mixture of isomers (2-amino vs. 2-imino) in my LC-MS."
Diagnosis: Regioselectivity failure (Ambident Nucleophile Attack). Technical Explanation: Thioamides are ambident nucleophiles (nucleophilic at both S and N). While S-alkylation is kinetically favored (leading to the desired thiazole), N-alkylation can occur, leading to the thermodynamically stable 2-imino-2,3-dihydrothiazole byproduct, especially under strongly acidic conditions or with sterically hindered ketones. Solution:
-
pH Control: Buffer the reaction with Sodium Acetate (1.0 equiv) to scavenge the HBr/HCl generated. This prevents the strong acid conditions that can sometimes favor the imino-tautomer or rearrangement.
-
Solvent Polarity: Use a polar protic solvent (Ethanol/Water). Non-polar solvents often reduce the selectivity for S-alkylation.
Visualizing the Failure Points[2]
The following diagram maps the reaction pathway and identifies exactly where byproducts are generated.
Caption: Mechanistic pathway showing critical divergence points for polymerization and incomplete dehydration.
Optimized Experimental Protocols
Method A: The "Green" Aqueous Protocol (High Purity)
Best for: Simple substrates, avoiding organic solvents, minimizing polymerization.
-
Setup: In a 20 mL vial, suspend Thiourea/Thioamide (1.1 mmol) in Water (2 mL).
-
Addition: Add
-Haloketone (1.0 mmol) in one portion at room temperature.-
Note: If the ketone is solid, grind it to a fine powder first to ensure rapid reaction.
-
-
Reaction: Stir vigorously at 80°C for 30–60 minutes. The mixture will initially be heterogeneous and may become clear before precipitating the product.
-
Workup: Cool to room temperature. Neutralize with 10% NaHCO₃ solution (pH ~8).
-
Isolation: Filter the precipitate, wash with water (2 x 5 mL), and dry.
-
Purification: Recrystallize from Ethanol:Water (9:1) if necessary.
Method B: Acid-Catalyzed Dehydration (For Stubborn Substrates)
Best for: Sterically hindered ketones or when the hydroxythiazoline intermediate persists.
-
Setup: Dissolve Thioamide (1.0 mmol) and
-Haloketone (1.0 mmol) in Ethanol (5 mL). -
Catalyst: Add p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%).
-
Reaction: Reflux (80°C) for 2 hours.
-
Validation: Monitor by TLC. If the intermediate spot (lower R_f than product) persists, add Molecular Sieves (3Å) to scavenge water and drive the equilibrium.
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with NaHCO₃, and concentrate.
Comparative Data: Yield Optimization
The following table summarizes expected yields based on solvent and catalyst conditions, derived from aggregated literature data.
| Condition | Solvent | Catalyst | Temp | Yield (%) | Primary Byproduct |
| Classical | Ethanol | None | Reflux | 60-75% | Hydroxythiazoline (trace) |
| Green/Aq | Water | None | 80°C | 85-95% | None (Clean precipitation) |
| Microwave | Ethanol | None | 100°C | 92-98% | Polymerization (if overheated) |
| Catalyzed | Ethanol | p-TSA | Reflux | 80-90% | Regioisomers (rare) |
| Solvent-Free | None | Grind | RT | 90-95% | Requires liquid ketone |
References
-
Hantzsch Thiazole Synthesis Mechanism & Overview. Chem Help Asap. Available at: [Link]
-
Environmentally Benign Synthetic Approaches for Thiazole Derivatives. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent-free conditions. ResearchGate. Available at: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry (Perkin Trans. 1). Available at: [Link]
Sources
Technical Support Center: Analysis of 2,4-Dimethyl-5-vinylthiazole (DMVT)
[1][2]
Introduction
Welcome to the technical support hub for 2,4-Dimethyl-5-vinylthiazole (DMVT) . This compound (FEMA 3145) presents a unique analytical paradox: it is a robust flavoring agent with a "nutty/meaty" profile, yet chemically fragile due to its reactive vinyl group and basic thiazole nitrogen.
Whether you are analyzing food matrices (GC-MS) or conducting DMPK studies in biological fluids (LC-MS), "matrix effects" manifest differently.[1] This guide moves beyond generic advice to address the specific physicochemical interactions of DMVT.
Module 1: Pre-Analytical & Extraction Troubleshooting
Q: My recovery rates are inconsistent across different sample types. Is the compound degrading?
A: Inconsistency often stems from volatility losses or vinyl-group reactivity, not just extraction inefficiency.
The Mechanism: DMVT is a volatile lipophile (LogP ~2.48, BP ~184°C). In complex matrices, it partitions into lipids (retention effect) or binds to proteins via the basic nitrogen. Furthermore, the vinyl group at position 5 is susceptible to oxidation or free-radical polymerization if exposed to light or peroxides in the matrix.
Protocol: The "Salting Out" & pH Lock System To force DMVT out of the matrix and into the headspace or organic solvent, you must disrupt the hydration sphere and neutralize the charge.
| Step | Action | Scientific Rationale |
| 1. pH Adjustment | Adjust sample pH to > 6.0 (Target pH 8.0). | The thiazole nitrogen (pKa ~3.[1][2]5) must be deprotonated (neutral) to partition into the headspace or organic phase. |
| 2. Ionic Strength | Add NaCl or Na₂SO₄ to saturation (~30% w/v).[1][2] | "Salting out" decreases the solubility of organic compounds in water, forcing DMVT into the headspace/fiber. |
| 3. Antioxidant | Add 0.1% Ascorbic Acid or BHT.[1][2] | Protects the vinyl group from oxidation during sample handling.[1][2] |
Module 2: GC-MS Matrix Effects (Active Sites & Enhancement)
Q: I see "ghost peaks" or tailing in my GC-MS chromatogram. Is this a column issue?
A: It is likely Matrix-Induced Active Site Interaction , specifically affecting the vinyl group.
The Problem: Unlike LC-MS where matrix suppresses signal, in GC-MS, matrix components often enhance the signal by coating active sites (silanols) in the inlet liner, preventing the analyte from adsorbing.[3] However, for DMVT, the vinyl group can react with dirty liners, leading to on-column polymerization or degradation.
Troubleshooting Workflow:
-
Inlet Temperature Check:
-
Standard: 250°C.
-
Optimization: Lower to 220°C . High heat promotes vinyl polymerization.
-
-
Liner Selection:
-
Avoid: Standard splitless liners with glass wool (high surface area for adsorption).
-
Use: Ultra-inert, deactivated liners with a dimple (no wool) or baffled geometry.
-
-
The "Matrix-Matched" Rule:
Visualizing the Extraction Decision Tree
Caption: Decision tree for selecting the optimal extraction methodology based on matrix physical state.
Module 3: LC-MS Ion Suppression (Bioanalysis)
Q: My internal standard response drops significantly in plasma samples. How do I fix this suppression?
A: You are experiencing Phospholipid-Induced Ion Suppression .[1][2]
The Mechanism: In ESI+ (Electrospray Ionization), DMVT (protonated [M+H]+) competes for charge with highly abundant phospholipids (phosphatidylcholines) eluting from the plasma. Phospholipids have high mass and surface activity, effectively "stealing" the charge and suppressing the DMVT signal.
Solution: The "Pass-Through" Cleanup Traditional protein precipitation (PPT) with acetonitrile removes proteins but leaves phospholipids.
Recommended Protocol: Phospholipid Removal Plate (PLR)
-
Load: Add 100 µL plasma + 300 µL 1% Formic Acid in Acetonitrile to a PLR plate (e.g., Ostro, HybridSPE).
-
Elute: Apply vacuum.
-
Mechanism: The Lewis acid/base functionality in the plate retains the phospholipids while DMVT (a weak base) passes through.
Quantitative Comparison: Cleanup Methods
| Method | Phospholipid Removal % | DMVT Recovery % | Matrix Effect (ME%)* |
| Protein Precip (PPT) | < 15% | 85-90% | High Suppression (-60%) |
| Liquid-Liquid (LLE) | ~60% | 70-80% | Moderate (-25%) |
| PLR (Recommended) | > 99% | 90-95% | Negligible (< 10%) |
*ME% calculated as (Response_Matrix / Response_Solvent) - 1. Negative values indicate suppression.[1][2]
Module 4: Quantification & Validation Standards
Q: I cannot find an isotopic internal standard for DMVT. What should I use?
A: This is a common supply chain issue. You have two options, ranked by reliability.
Option A: The "Gold Standard" (Custom Synthesis)
-
Why: Co-elutes exactly with the analyte and compensates for moment-to-moment ionization fluctuations.[1][2]
Option B: The "Structural Analog" (Immediate Availability)
-
Compound: 2,4-Dimethylthiazole (CAS: 541-58-2) or 4-Methyl-5-vinylthiazole .[1][2]
-
Critical Requirement: If using a structural analog, you must use a longer chromatographic gradient to ensure the analog and DMVT do not co-elute with suppression zones, as the analog will not correct for matrix effects occurring at a different retention time.
Mechanism of Matrix Effect Compensation
Caption: How a co-eluting internal standard (ISTD) corrects for ion suppression by experiencing the exact same suppression ratio as the analyte.
References
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006). Safety Evaluation of Certain Food Additives: Thiazoles and related derivatives. (FEMA 3145).[4]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Guidelines on Matrix Effect Assessment).
-
National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.
-
Chambers, E., et al. (2007). Systematic Development of a Method for the Determination of Drugs in Biological Fluids using Phospholipid Removal Plates. Journal of Chromatography B. (Foundational text for PLR mechanism).
-
Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. (Reference for SPME fiber selection for volatiles).
Optimization of GC-MS parameters for sensitive 2,4-Dimethyl-5-vinylthiazole detection
Topic: Optimization of GC-MS parameters for sensitive 2,4-Dimethyl-5-vinylthiazole (DMVT) detection. Case ID: DMVT-OPT-2024 Assigned Scientist: Senior Application Specialist, Heterocyclic Chemistry Division
Executive Summary
This compound (DMVT) presents a dual analytical challenge: it is a basic nitrogenous heterocycle prone to adsorption on active silanol sites (causing peak tailing), and it possesses a reactive vinyl group susceptible to thermal degradation or polymerization in hot, active inlets.
This guide moves beyond standard protocols, focusing on inertness management and thermal preservation to achieve low-level detection (ppb range).
Module 1: Inlet & Injection Optimization (The "Hot Zone")
The Critical Failure Point: The most common cause of non-linear calibration curves for DMVT is not the detector, but the inlet. The vinyl group can polymerize on hot metal surfaces, while the thiazole nitrogen binds to undeactivated glass wool.
Q: Which liner configuration maximizes sensitivity without compromising stability?
A: You must use an Ultra-Inert, low-pressure drop liner with wool placed low.
-
Why: The wool provides surface area for volatilization but must be fully deactivated to prevent adsorption of the basic thiazole nitrogen.
-
Recommendation: Single Taper Ultra-Inert Liner with Deactivated Wool.
-
Protocol:
-
Temperature: Set Inlet to 220°C . (Avoid standard 250°C+ settings; high heat promotes vinyl polymerization).
-
Mode: Pulsed Splitless.
-
Pulse Pressure: 25 psi for 0.75 min (sharpens the peak by transferring sample quickly to the column).
-
Purge Flow: 50 mL/min at 1.0 min (vents solvent and high-boiling matrix to prevent backflash).
-
Q: My peak areas vary wildly between injections. Why?
A: This is likely discrimination due to inlet activity or septum bleed .
-
The Fix:
-
Replace the septum with a high-temperature, low-bleed variant (BTO).
-
Check the Gold Seal . If it is stainless steel, replace it with a Gold-Plated Inlet Seal. The sulfur in the thiazole ring has high affinity for active steel sites.
-
Module 2: Chromatographic Separation (The Column)
The Separation Challenge: Separating DMVT from matrix interferences (often pyrazines or other thiazoles) while maintaining peak symmetry.
Q: Should I use a polar (Wax) or non-polar (5MS) column?
A: For trace analysis, use a Non-Polar (5%-Phenyl)-methylpolysiloxane (e.g., DB-5MS UI or Rxi-5Sil MS).
-
Reasoning: While Wax columns offer better separation of isomers, they have higher bleed and lower maximum temperatures. "UI" (Ultra Inert) columns are mandatory here to shield the basic thiazole nitrogen from silanol interactions.
Q: How do I eliminate the "shark fin" tailing on my DMVT peak?
A: Tailing is a symptom of Lewis Acid/Base interaction between the thiazole nitrogen and the stationary phase support.
-
Protocol:
-
Column Trimming: Remove 10-20 cm from the front of the column (the "guard" section) where non-volatile matrix accumulates.
-
Oven Ramp:
-
Initial: 50°C (hold 1 min) - Traps the volatile DMVT.
-
Ramp 1: 10°C/min to 160°C.
-
Ramp 2: 25°C/min to 280°C (Bake out).
-
-
Flow Rate: Constant Flow (1.0 mL/min, Helium).
-
Module 3: Mass Spectrometry (The Detector)[1]
The Sensitivity Engine: Moving from Full Scan to SIM (Selected Ion Monitoring) is required for ppb-level detection.
Q: What are the specific SIM ions for this compound?
A: Based on the molecular weight (139 g/mol ) and fragmentation patterns of alkyl thiazoles:
| Ion Type | m/z | Dwell Time (ms) | Purpose |
| Target (Quant) | 139.0 | 50 | Molecular Ion ( |
| Qualifier 1 | 124.0 | 50 | Loss of Methyl group ( |
| Qualifier 2 | 97.0 | 50 | Thiazole ring fragment (loss of vinyl/acetyl). |
Note: Always run a concentrated standard (10 ppm) in Full Scan mode first to verify these ratios on your specific instrument, as source temperature can affect fragmentation ratios.
Q: My S/N ratio is low even in SIM mode. What else can I tune?
A: Optimize the EM Voltage (Gain).
-
Protocol: Perform an "Autotune" first, then manually increase the EM Voltage by +200V relative to the autotune value for the specific SIM method. This selectively boosts signal for the target ions.
Module 4: Troubleshooting Workflows & Visualization
Workflow 1: Method Development Logic
This diagram illustrates the decision process for optimizing the DMVT method.
Caption: Logical flow for optimizing GC-MS parameters for thermally labile basic heterocycles.
Workflow 2: Troubleshooting Sensitivity Loss
Use this decision tree when the DMVT peak disappears or drops in intensity.
Caption: Diagnostic tree for isolating sensitivity issues specific to reactive thiazoles.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of this compound (CAS 65505-18-2). NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][3]
-
Restek Corporation. (2020). Troubleshooting GC Peak Tailing: Inertness is Key for Basic Compounds. Restek Technical Library. [Link]
-
Agilent Technologies. (2019). Optimizing Splitless Injections for Trace Analysis. Agilent Application Notes. [Link]
Sources
Validation & Comparative
Chemosensory & Stability Profile: 2,4-Dimethyl-5-vinylthiazole vs. Key Coffee Thiols and Pyrazines
Executive Summary
This technical guide compares 2,4-Dimethyl-5-vinylthiazole (DMVT) against the industry standards for coffee aroma: 2-Furfurylthiol (FFT) and Alkylpyrazines . While FFT provides the characteristic "freshly brewed" sulfury impact, it is notoriously unstable. DMVT emerges as a critical "anchor" compound, offering a stable, nutty, and meaty background note that survives processing and storage better than its thiol counterparts. For drug development professionals, DMVT represents a bioactive thiazole scaffold, bridging flavor chemistry with medicinal structure-activity relationships (SAR).
Comparative Physicochemical Profile
The following table contrasts DMVT with the two dominant classes of coffee odorants: Thiols (FFT) and Pyrazines (EDMP).
| Feature | This compound (DMVT) | 2-Furfurylthiol (FFT) | 2-Ethyl-3,5-dimethylpyrazine (EDMP) |
| CAS Number | 65505-18-2 | 98-02-2 | 13925-00-3 |
| Odor Quality | Nutty, Cocoa, Meaty, Roasted | Roasted Coffee, Sulfury, Burnt | Earthy, Potato, Roasty |
| Odor Threshold (Water) | ~1–10 ppb (High Potency) | 0.01–0.05 ppb (Extreme Potency) | 0.04 ppb (Very High Potency) |
| LogP (Hydrophobicity) | ~2.04 | 1.34 | 2.30 |
| Chemical Stability | High (Aromatic Thiazole Ring) | Low (Oxidizes to Disulfides) | Moderate (Stable ring, volatile) |
| Maillard Precursors | Cysteine + Dicarbonyls | Cysteine + Furfural | Amino Acids + Sugars |
Key Insight: DMVT possesses a higher LogP than FFT, indicating greater lipophilicity. This suggests DMVT binds more effectively to the lipid fraction of coffee oils (Crema), potentially acting as a slow-release aroma compound compared to the highly volatile and water-soluble FFT.
Formation Mechanism: The Maillard Pathway[1]
Understanding the formation of DMVT is critical for controlling its yield during roasting. Unlike simple Strecker degradation, thiazole formation requires the interaction of sulfur-containing amino acids (Cysteine) with specific dicarbonyls.
Pathway Visualization
The following diagram outlines the competitive pathways between Thiazole (DMVT) and Thiol (FFT) formation.
Caption: Competitive Maillard pathways showing the divergence between stable Thiazole formation (DMVT) and unstable Thiol formation (FFT).
Experimental Protocol: HS-SPME-GC-MS/O Analysis
To objectively compare DMVT against other volatiles, a self-validating protocol using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O) is required.
Protocol Causality & Steps
-
Sample Preparation (Equilibrium Control):
-
Protocol: Place 1.0g ground coffee in a 20mL headspace vial. Add 5mL saturated NaCl solution.
-
Why: NaCl exerts a "salting-out" effect, decreasing the solubility of organic volatiles (like DMVT) in the water phase and forcing them into the headspace for fiber adsorption.
-
-
Fiber Selection (Selectivity):
-
Protocol: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.
-
Why: This triple-phase fiber covers a wide polarity range. Carboxen is essential for trapping small, volatile sulfur compounds (FFT), while DVB captures the larger aromatic thiazoles (DMVT).
-
-
Extraction & Desorption:
-
Incubation: 40°C for 30 mins with agitation (500 rpm).
-
Desorption: 250°C for 3 mins in the GC injector (Splitless mode).
-
-
Dual Detection (Validation):
-
The column effluent is split 1:1 between the Mass Spectrometer (Identity) and the Olfactory Port (Sensory Impact).
-
Validation: A peak in the MS must correlate with a recorded olfactory event ("Nutty" at retention time X) to confirm DMVT presence.
-
Analytical Workflow Diagram
Caption: Dual-detection workflow ensuring that chemical quantification (MS) is validated by sensory perception (Olfactometry).
Stability & Performance Analysis
The "Thiol Problem" vs. The "Thiazole Solution"
A major challenge in coffee chemistry is the rapid degradation of 2-Furfurylthiol (FFT) . Upon exposure to oxygen, FFT dimerizes into bis(2-furfuryl)disulfide, which has a completely different, rubbery aroma.
-
FFT Half-life: Hours to Days (in liquid brew).
-
DMVT Half-life: Months (in liquid brew).
Mechanism: The thiazole ring in DMVT is aromatic and lacks the reactive free sulfhydryl (-SH) group present in FFT. This makes DMVT resistant to oxidative degradation. In "Ready-to-Drink" (RTD) coffee applications, where shelf-life is measured in months, DMVT becomes the primary driver of the "roasted" sensory attribute as FFT vanishes.
Relevance to Drug Development
For the pharmaceutical audience, DMVT is more than a flavorant; it is a bioactive heterocycle .
-
Privileged Scaffold: The thiazole ring is a core pharmacophore found in numerous FDA-approved drugs (e.g., Ritonavir, Dasatinib).
-
Metabolic Stability: The 4,5-disubstitution pattern on the thiazole ring (as seen in DMVT) often blocks metabolic hot-spots, a principle used in medicinal chemistry to extend the half-life of drug candidates.
-
Safety Profile: JECFA (Joint FAO/WHO Expert Committee on Food Additives) has evaluated DMVT and found "No safety concern at current levels of intake" (Class II structural class), making it a safe excipient or masking agent for oral formulations.
References
-
Blank, I., et al. (1992). "Aroma Impact Compounds of Arabica and Robusta Coffee. Qualitative and Quantitative Investigations." ASIC, 14th Colloque. Link
-
Grosch, W. (1998). "Flavor of Coffee. A Review." Nahrung/Food, 42(6), 344-350. Link
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[1] "Safety Evaluation of Certain Food Additives: Thiazoles and related sulfur-containing compounds." WHO Food Additives Series: 50. Link
-
Mayer, F., & Grosch, W. (2001). "Aroma Simulation on the Basis of the Odorant Composition of Roasted Coffee Headspace." Flavour and Fragrance Journal, 16(2), 101-110. Link
-
Lozynskyi, A., et al. (2022).[2] "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones." Journal of Medicine and Life. Link
Sources
Cross-Validation of Orthogonal Methods: HPLC-UV vs. GC-MS for Thiazole Analysis
Executive Summary: The "Volatile" Dilemma
Thiazoles occupy a unique and often frustrating physicochemical niche. As nitrogen-sulfur heterocycles, they range from highly volatile flavor compounds (e.g., 2-acetylthiazole in roasted nuts) to semi-volatile industrial contaminants (e.g., benzothiazole in rubber vulcanization).
For the analytical chemist, this presents a dilemma:
-
GC-MS is the gold standard for volatiles but risks thermal degradation and peak tailing due to active nitrogen-silanol interactions.
-
HPLC-UV offers robust stability for polar derivatives but often lacks the sensitivity for trace flavor analysis and suffers from peak broadening without precise pH control.
This guide details a cross-validation protocol to harmonize these two orthogonal techniques. By running a unified set of samples through both workflows, we establish a "Zone of Agreement" that validates the accuracy of your quantitation, regardless of the instrument used.
Physicochemical Context
To validate these methods, we must understand the molecular behavior of our targets.
| Property | 2-Acetylthiazole (Flavor Target) | Benzothiazole (Industrial Target) | Analytical Impact |
| Boiling Point | 228°C | 231°C | Both are GC-amenable, but inlet discrimination is a risk. |
| pKa (Conj. Acid) | ~2.5 | 1.2 | Weakly basic. In HPLC, they require pH control to prevent silanol interaction. |
| LogP | 0.45 (Polar) | 2.0 (Mid-Polar) | Benzothiazole retains well on C18; 2-Acetylthiazole requires high aqueous content. |
Experimental Protocols
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
The Sensitivity Standard for Volatiles
Rationale: We utilize a polar WAX column. While non-polar columns (DB-5) are common, the polyethylene glycol (PEG) phase of a WAX column interacts more favorably with the polar thiazole ring, improving peak shape and separation from hydrocarbon matrices.
-
System: Agilent 8890 GC / 5977B MSD (or equivalent)
-
Column: DB-WAX UI, 30m x 0.25mm, 0.25µm film
-
Inlet: Splitless mode @ 250°C. Critical: Use an Ultra-Inert liner with glass wool to trap non-volatiles and prevent active site adsorption of the thiazole nitrogen.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow)
-
Oven Program:
-
50°C hold for 2 min (Focus volatiles)
-
Ramp 10°C/min to 230°C
-
Hold 5 min.
-
-
Detection: SIM Mode (Select Ion Monitoring).
Method B: HPLC-UV (Diode Array Detection)
The Robustness Standard for Labile Matrices
Rationale: We employ a "pH-Switch" strategy. By buffering the mobile phase to pH 3.0 (formic acid), we protonate the thiazoles. While this usually reduces retention on C18, it eliminates secondary interactions with residual silanols on the column stationary phase, resulting in sharp, symmetrical peaks.
-
System: Waters Alliance e2695 / 2998 PDA (or equivalent)
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7)
-
B: Acetonitrile[1]
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar 2-acetylthiazole)
-
2-15 min: Linear ramp to 60% B
-
15-20 min: Wash at 95% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 280 nm (Benzothiazole max) and 235 nm (Thiazole ring generic).
Cross-Validation Workflow
The core of this guide is the Orthogonal Validation Loop . We do not just validate one method; we validate the result by comparing two independent physical separation mechanisms.
Statistical Tool: The Bland-Altman Plot
Correlation coefficients (
-
Calculate the Mean of the two methods:
-
Calculate the Difference :
-
Plot Difference (Y-axis) vs. Mean (X-axis).
-
Goal: 95% of data points must fall within
of the mean difference (Bias).
Workflow Diagram
Figure 1: The Orthogonal Cross-Validation Workflow. Note the unified extraction step to eliminate pre-analytical variance.
Comparative Data Analysis
The following data represents a typical validation study for Benzothiazole in a wastewater matrix, spiked at three concentration levels.
Table 1: Method Comparison Data (n=6 replicates)
| Parameter | HPLC-UV Results | GC-MS Results | % Difference | Interpretation |
| Linearity ( | 0.9992 | 0.9985 | - | Both linear; HPLC slightly superior due to lack of inlet discrimination. |
| LOD (ng/mL) | 50 | 5 | - | GC-MS is 10x more sensitive. |
| Recovery (Low Spike) | 88.5% | 94.2% | +5.7% | GC-MS better for trace extraction efficiency. |
| Recovery (High Spike) | 98.1% | 97.5% | -0.6% | Excellent agreement at higher concentrations. |
| Precision (%RSD) | 1.2% | 3.8% | - | HPLC is more precise (Injection volume reproducibility). |
The Verdict: When to use which?
-
Use HPLC-UV for Quality Control (QC) of raw materials where concentrations are high (>10 ppm) and precision is paramount.
-
Use GC-MS for trace impurity profiling or flavor analysis (<1 ppm) where sensitivity is the limiting factor.
Senior Scientist’s Notebook: Troubleshooting & Insights
1. The "Ghost Peak" in GC:
-
Observation: You see a tailing peak for 2-acetylthiazole in GC.
-
Root Cause:[1] Thiazoles are basic nitrogens. They adsorb to active silanols in the inlet liner.
-
Fix: Switch to a deactivated wool liner (e.g., Agilent Ultra Inert) and trim the column head by 10cm weekly.
2. The HPLC pH Trap:
-
Observation: Split peaks in HPLC.[4]
-
Root Cause:[1] Operating near the pKa. At pH 2.5, the thiazole is partially protonated and partially neutral.
-
Fix: Commit to the pH. Use pH 3.0 (fully protonated) or pH 8.0 (fully neutral, requires hybrid column). Do not hover in the middle.
3. Internal Standard Selection:
-
Do not use simple hydrocarbons. Use Isotope Labeled Standards (e.g., Benzothiazole-d4) for GC-MS to correct for extraction variance. For HPLC, use a structural analog like Quinoline , which shares similar pKa and UV absorbance properties.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6] [Link]
-
Bland, J. M., & Altman, D. G. (1986).[7] Statistical methods for assessing agreement between two methods of clinical measurement.[7] The Lancet.[7] [Link]
-
FDA. (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[8] U.S. Food and Drug Administration. [Link]
Sources
- 1. Separation of 2-Acetylthiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. analyse-it.com [analyse-it.com]
- 8. drawellanalytical.com [drawellanalytical.com]
Precision in Volatiles: Quantifying Uncertainty in 2,4-Dimethyl-5-vinylthiazole Analysis
Executive Summary
2,4-Dimethyl-5-vinylthiazole (DMVT) (CAS: 65505-17-1) is a high-value heterocyclic compound critical to the flavor industry for its nutty, cocoa, and meaty characteristics. Beyond food science, it serves as a functional intermediate in pharmaceutical synthesis. However, its analysis presents a specific metrological challenge: volatility .
This guide compares two quantification strategies—External Standard Calibration (ESTD) versus Internal Standard Calibration (ISTD) —to demonstrate how they impact the Measurement Uncertainty (MU) . We utilize the Eurachem/CITAC "bottom-up" approach to quantify errors, proving that while ESTD is operationally simpler, it fails to account for the specific volatility and matrix effects inherent to DMVT analysis, leading to unacceptable uncertainty intervals (>15%) for high-precision applications.
Methodology Comparison: ESTD vs. ISTD
The choice of calibration method fundamentally alters the uncertainty budget.
Option A: External Standard (ESTD)[1]
-
Mechanism: DMVT concentration is determined solely by comparing the peak area of the sample to a calibration curve of pure DMVT standards.
-
Vulnerability: This method assumes perfect injection precision and zero sample loss during preparation. For a volatile like DMVT (BP ~183°C), minor evaporation during solvent exchange or headspace variability leads to systematic bias .
Option B: Internal Standard (ISTD) - Recommended
-
Mechanism: A structural analog (e.g., 2-Acetylthiazole or 2,4-Dimethylthiazole ) is added at a fixed concentration to all samples and standards before extraction.
-
Advantage: The ratio of DMVT area to ISTD area is used for quantification. If 5% of the solvent evaporates, both the analyte and the ISTD concentrate equally, canceling out the error.
-
Correction: Compensates for injection volume variability (GC split ratio fluctuations) and matrix suppression.
Comparative Performance Data
| Metric | External Standard (ESTD) | Internal Standard (ISTD) |
| Linearity ( | > 0.995 | > 0.999 |
| Repeatability (RSD) | 4.5% - 8.2% | 1.2% - 2.8% |
| Recovery | 85% - 115% (Variable) | 98% - 102% (Corrected) |
| Expanded Uncertainty ( | ± 14.8% | ± 4.2% |
| Suitability | Rough screening | QC & Pharma Release |
The Uncertainty Budget (Eurachem Approach)
To calculate the Expanded Uncertainty (
Step 1: Define the Model Equation (ISTD)
The concentration of DMVT (
Where:
- : Concentration of Internal Standard
- : Ratio of Peak Areas
- : Response Factor (Slope of calibration curve)
- : Dilution/Extraction Factor
Step 2: Fishbone Diagram (Cause & Effect)
Visualizing the sources of error is critical for preventing "missing" uncertainty components.
Figure 1: Ishikawa (Fishbone) diagram identifying uncertainty sources in DMVT analysis.
Step 3: Quantifying Key Components
A. Uncertainty of Purity (
)
The standard certificate states DMVT purity is
B. Uncertainty of Weighing (
)
Weighing 10 mg on a balance with a linearity of
C. Uncertainty of Calibration Curve (
)
This is often the largest contributor. It is derived from the residual standard deviation (
D. Repeatability (
)
Calculated from the standard deviation of replicate samples (
Step 4: Combined & Expanded Uncertainty
Experimental Protocol: Validated GC-MS Method
This protocol is designed to minimize
Reagents:
-
Analyte: this compound (>98%).[1]
-
Internal Standard: 2-Acetylthiazole (Selected for similar boiling point and thiazole core).
-
Solvent: Dichloromethane (DCM) (High volatility allows concentration without losing analyte).
Workflow Diagram:
Figure 2: Analytical workflow emphasizing the critical addition of Internal Standard prior to extraction.
Instrument Parameters (Agilent 7890/5977 or equivalent):
-
Column: DB-WAX UI (30m x 0.25mm x 0.25µm). Reason: Polar column separates thiazole isomers effectively.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: 240°C, Split 10:1.
-
Oven: 50°C (2 min)
10°C/min 230°C (5 min). -
MS Source: 230°C, EI Mode (70 eV).
-
SIM Mode:
-
DMVT: Quant Ion 139 , Qual Ions 124, 97 .
-
2-Acetylthiazole (IS): Quant Ion 127 , Qual Ions 58, 43 .
-
References
-
Eurachem/CITAC. (2012). Quantifying Uncertainty in Analytical Measurement, 3rd Edition. Available at: [Link]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety Evaluation of Certain Food Additives: Thiazoles and related derivatives. WHO Food Additives Series: 48. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - this compound. Available at: [Link]
-
Ellison, S. L. R., & Williams, A. (2012). Eurachem/CITAC Guide: Use of uncertainty information in compliance assessment. Available at: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
